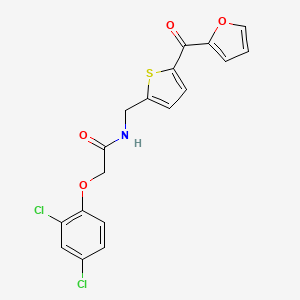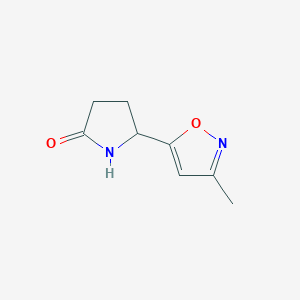
5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1824524-02-8. It has a molecular weight of 166.18 and its IUPAC name is 5-(3-methylisoxazol-5-yl)pyrrolidin-2-one .
Molecular Structure Analysis
The molecular structure of 5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one consists of a five-membered pyrrolidin-2-one ring attached to a 3-methyl-1,2-oxazol-5-yl group .Physical And Chemical Properties Analysis
5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one is a compound with a purity of 95%. Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I retrieved .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Oxazole derivatives have been studied for their potential as antiviral agents. The presence of the oxazole ring can contribute to the inhibition of viral replication. For instance, certain indole derivatives, which share structural similarities with oxazoles, have shown inhibitory activity against influenza A and other viruses . While specific studies on “5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one” as an antiviral agent may not be available, the structural analogy suggests potential utility in this field.
Anti-inflammatory Properties
Compounds featuring oxazole rings have been identified with anti-inflammatory properties. This is particularly relevant in the design of new pharmaceuticals aimed at treating chronic inflammatory diseases . The unique combination of oxazole and pyrrolidinone in the compound could be explored for its efficacy in reducing inflammation.
Anticancer Potential
The structural components of “5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one” are found in various compounds with known anticancer activities. Oxazoles, for example, have been incorporated into molecules that act as tyrosine kinase inhibitors, a class of drugs used in cancer therapy . Research into this compound could uncover new avenues for oncological treatments.
Antimicrobial Effects
Oxazole derivatives are also recognized for their antimicrobial effects. They have been used to combat a range of bacterial and fungal pathogens . The compound’s potential as an antimicrobial agent could be significant, given the rising concern over antibiotic resistance.
Enzyme Inhibition
The oxazole ring is a common feature in enzyme inhibitors. These molecules can regulate biological pathways by inhibiting specific enzymes involved in disease processes. The “5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one” could be a key scaffold for developing new enzyme inhibitors with therapeutic applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNGHUXJVMXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2853239.png)

![2-Cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2853244.png)
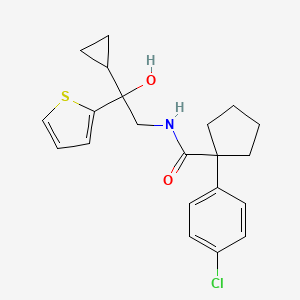
![2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853247.png)
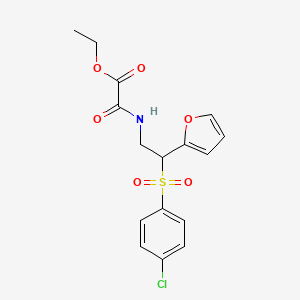
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)
![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)
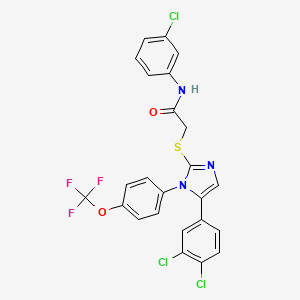
![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2853253.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2853255.png)
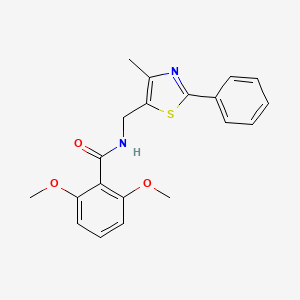
![{1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2853259.png)
